(2R,8aR)-2-hydroxyhexahydro-8a(1H)-indolizinecarboxylic acid (2R,8aR)-2-hydroxyhexahydro-8a(1H)-indolizinecarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13685755
InChI: InChI=1S/C9H15NO3/c11-7-5-9(8(12)13)3-1-2-4-10(9)6-7/h7,11H,1-6H2,(H,12,13)/t7-,9-/m1/s1
SMILES: C1CCN2CC(CC2(C1)C(=O)O)O
Molecular Formula: C9H15NO3
Molecular Weight: 185.22 g/mol

(2R,8aR)-2-hydroxyhexahydro-8a(1H)-indolizinecarboxylic acid

CAS No.:

Cat. No.: VC13685755

Molecular Formula: C9H15NO3

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

(2R,8aR)-2-hydroxyhexahydro-8a(1H)-indolizinecarboxylic acid -

Specification

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
IUPAC Name (2R,8aR)-2-hydroxy-2,3,5,6,7,8-hexahydro-1H-indolizine-8a-carboxylic acid
Standard InChI InChI=1S/C9H15NO3/c11-7-5-9(8(12)13)3-1-2-4-10(9)6-7/h7,11H,1-6H2,(H,12,13)/t7-,9-/m1/s1
Standard InChI Key JVDDKCWCIKURRJ-VXNVDRBHSA-N
Isomeric SMILES C1CCN2C[C@@H](C[C@]2(C1)C(=O)O)O
SMILES C1CCN2CC(CC2(C1)C(=O)O)O
Canonical SMILES C1CCN2CC(CC2(C1)C(=O)O)O

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

(2R,8aR)-2-hydroxyhexahydro-8a(1H)-indolizinecarboxylic acid (C₉H₁₅NO₃; MW 185.22 g/mol) features a bicyclic indolizine core with a hydroxyl group at C2 and a carboxylic acid moiety at C8a (Table 1). The (2R,8aR) stereochemistry imposes a rigid spatial arrangement, critical for potential target binding.

Table 1: Key Structural Properties

PropertyValue/Descriptor
Molecular FormulaC₉H₁₅NO₃
Molecular Weight185.22 g/mol
IUPAC Name(2R,8aR)-2-hydroxy-2,3,5,6,7,8-hexahydro-1H-indolizine-8a-carboxylic acid
Stereochemistry(2R,8aR) configuration
Canonical SMILESC1CCN2CC(CC2(C1)C(=O)O)O

Stereochemical Implications

The compound’s chiral centers influence its three-dimensional conformation, as evidenced by its isomeric SMILES: C1CCN2C[C@@H](C[C@]2(C1)C(=O)O)O. Such stereospecificity may dictate interactions with enantioselective biological targets, analogous to the role of chirality in drugs like levodopa .

Synthesis and Derivitization

Challenges in Synthesis

Key hurdles include maintaining stereochemical fidelity during cyclization and preventing epimerization at C2 or C8a. The use of chiral catalysts or enzymatic resolution may address these issues, though empirical validation is needed .

Analytical Characterization

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR resolves proton environments in the bicyclic system, particularly the hydroxyl (δ 1.5–2.5 ppm) and carboxylic acid (δ 10–12 ppm) groups.

  • ¹³C NMR confirms carbonyl (C=O) at ~170 ppm and quaternary carbons in the indolizine core.

Mass Spectrometry (MS):
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 185.22, with fragmentation patterns indicative of decarboxylation (-44 amu) and hydroxyl loss (-17 amu).

Thermal Analysis

Thermogravimetric Analysis (TGA):
Decomposition onset at ~200°C suggests moderate thermal stability, suitable for pharmaceutical formulation.

Differential Scanning Calorimetry (DSC):
A melting endotherm near 180°C correlates with crystalline purity.

Applications and Future Directions

Therapeutic Prospects

  • Oncology: As a topoisomerase inhibitor, potentially circumventing resistance seen in camptothecin derivatives .

  • Neurology: Modulation of neurotransmitter receptors for epilepsy or anxiety disorders.

Research Priorities

  • In Vitro Assays: Screen against cancer cell lines and microbial panels.

  • Stereochemical Optimization: Evaluate enantiomer-specific activities.

  • Formulation Studies: Enhance bioavailability via prodrug design or nanocarriers.

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